5-Propylisoxazole-4-carboxylic acid

Description

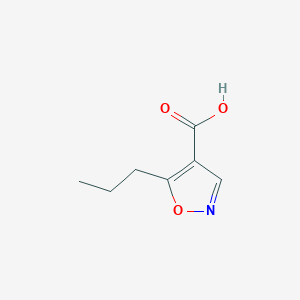

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXNNBLBFXZUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564026 | |

| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-04-1 | |

| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Propylisoxazole 4 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of 5-Propylisoxazole-4-carboxylic acid is a versatile precursor for numerous derivatives through nucleophilic acyl substitution. pressbooks.pub In these reactions, the hydroxyl (-OH) group of the carboxylic acid is replaced by a different nucleophile. masterorganicchemistry.comvanderbilt.edu The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group and regenerate the carbonyl double bond. vanderbilt.edu The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acyl chloride, which possesses a better leaving group. pressbooks.pubbritannica.com

A fundamental step in activating the carboxylic acid for further substitution is its conversion to a highly reactive acyl halide, most commonly an acyl chloride. britannica.com This transformation is typically achieved by treating this compound with thionyl chloride (SOCl₂). britannica.comlibretexts.org In this reaction, the hydroxyl group is converted into an acyl chlorosulfite intermediate, which is a superior leaving group. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield 5-Propylisoxazole-4-carbonyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the isolation of the acyl chloride product. britannica.com

Reaction Scheme for Acyl Chloride Formation

| Reactant | Reagent | Product |

|---|

Ester derivatives of this compound can be synthesized through several methods. The most direct route is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. britannica.commsu.edu This is an equilibrium reaction that can be driven to completion by removing the water formed or by using an excess of the alcohol. britannica.com

A more efficient and often preferred method involves a two-step process starting with the conversion of the carboxylic acid to its more reactive acyl chloride derivative, as described previously. vanderbilt.edu The resulting 5-Propylisoxazole-4-carbonyl chloride readily reacts with an alcohol in an alcoholysis reaction to produce the corresponding ester with high yield. vanderbilt.edu For instance, the reaction of the acyl chloride with ethanol (B145695) would yield ethyl 5-propylisoxazole-4-carboxylate. The reverse reaction, the hydrolysis of this ester using a strong acid like HCl, can be used to regenerate the parent carboxylic acid.

The synthesis of amides from this compound generally requires activation of the carboxyl group, as direct reaction with ammonia (B1221849) or an amine results in an acid-base reaction forming a salt. britannica.comyoutube.com The most common strategy is to first convert the carboxylic acid into its acyl chloride. youtube.com This highly electrophilic intermediate then reacts readily with ammonia, a primary amine, or a secondary amine in a process called aminolysis to form the corresponding primary, secondary, or tertiary amide. vanderbilt.edu Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct. youtube.com

Alternatively, direct conversion can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, with dicyclohexylurea being formed as a byproduct. libretexts.org

Symmetrical or mixed anhydrides of this compound can also be prepared. Acid anhydrides are generally synthesized by the reaction of an acyl chloride with a carboxylate salt. masterorganicchemistry.comvanderbilt.edu Therefore, 5-Propylisoxazole-4-carbonyl chloride can be reacted with the sodium or potassium salt of this compound (or another carboxylic acid) to form the corresponding anhydride. Anhydrides are reactive acylating agents, second only to acyl chlorides, and can be used to synthesize esters and amides in a manner similar to acyl chlorides. vanderbilt.edu

Transformations Involving the Isoxazole (B147169) Heterocyclic Ring

Beyond the reactions of the carboxylic acid group, the isoxazole ring itself is a key structural feature that can participate in unique chemical transformations.

The isoxazole ring system can undergo controlled isomerization processes under specific catalytic conditions. researchgate.net Research has shown that certain 4-acyl-5-alkoxyisoxazoles can be isomerized into the corresponding isoxazole-4-carboxylic esters in the presence of an iron(II) catalyst, such as FeCl₂·4H₂O, at elevated temperatures. researchgate.net

A significant rearrangement pathway for isoxazoles involves their isomerization to oxazoles. This process is believed to proceed through the formation of transient azirine intermediates. researchgate.net For some substituted isoxazoles, treatment with an iron(II) catalyst under milder conditions can lead to the formation of a 2-acyl-2H-azirine. This azirine intermediate is a pivotal point in the reaction, as its subsequent transformation is dependent on the reaction conditions. It can be catalytically isomerized back to an isoxazole derivative or, under non-catalytic thermolysis, can rearrange to form an oxazole (B20620) derivative. researchgate.net While this specific pathway has been detailed for other substituted isoxazoles, it represents a potential transformation for derivatives of this compound under appropriate experimental conditions.

Electrophilic and Nucleophilic Substitution on the Isoxazole Core

The isoxazole ring, being an electron-rich heterocycle, can undergo substitution reactions, although its reactivity is influenced by the existing substituents. wikipedia.org The weak N-O bond is a key feature, susceptible to cleavage under certain conditions, such as photolysis or reduction, which can lead to ring-opening and rearrangement reactions. wikipedia.orgnih.gov

Electrophilic Substitution: In general, electrophilic aromatic substitution on the isoxazole ring is known to occur preferentially at the C4 position. reddit.com However, in this compound, this position is already occupied by the carboxylic acid group. The carboxylic acid is a deactivating group, which would further disfavor electrophilic attack on the ring. If forced under harsh conditions, substitution might be directed to the C3 position, though this is generally less favorable. A more common electrophilic reaction involves the cyclization of precursor molecules to form the isoxazole ring itself, such as the ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes to yield 4-iodoisoxazoles, which can then be further functionalized. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is not common unless an activating group, such as a nitro group, is present to stabilize the intermediate Meisenheimer complex. rsc.org For instance, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles, including amines, thiols, and alkoxides. rsc.orgmdpi.com While this compound lacks such a leaving group, it is conceivable to first introduce one, for example, through a nitration reaction, to enable subsequent nucleophilic substitutions.

Another important reaction is the ring-opening of isoxazoles. Treatment with reducing agents or certain bases can cleave the N-O bond, leading to various linear products like β-hydroxy ketones or γ-amino alcohols, which can serve as valuable synthetic intermediates. researchgate.netgoogle.com For example, ring-opening halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can cleave the isoxazole ring to produce halogenated keto-nitriles. nih.gov

Reactivity and Functionalization of the 5-Propyl Side Chain

The propyl group at the C5 position offers additional opportunities for functionalization, primarily at the benzylic-like carbon adjacent to the isoxazole ring.

Oxidation and Reduction Reactions

Oxidation: The alkyl side chain can be oxidized, with the reaction outcome depending on the strength of the oxidizing agent. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid typically oxidize alkyl chains attached to aromatic rings all the way to a carboxylic acid. libretexts.orgbritannica.com In this case, since the adjacent carbon (C5) is part of the aromatic ring system, such a reaction would likely lead to degradation of the isoxazole ring itself. Milder, more controlled oxidation could potentially introduce a hydroxyl group at the benzylic-like position of the propyl chain. Enzymatic oxidation of similar alkyl-substituted aromatic compounds has been shown to produce benzyl (B1604629) alcohol derivatives. researchgate.net

Reduction: While the saturated alkyl chain is generally inert to reduction, the carboxylic acid group can be readily reduced. Using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), the carboxylic acid can be converted to a primary alcohol, yielding (5-propylisoxazol-4-yl)methanol. This transformation provides a new reactive handle for further derivatization. Furthermore, the isoxazole ring itself can be reduced. Catalytic hydrogenation (e.g., using Raney nickel) or treatment with reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride can lead to the reductive cleavage of the N-O bond, opening the ring to form γ-amino alcohol derivatives. researchgate.net

Halogenation and Other Alkyl Substitutions

The carbon of the propyl group attached to the isoxazole ring is analogous to a benzylic carbon. The C-H bonds at this position are weaker than other sp³ C-H bonds because radical formation at this site is stabilized by the adjacent aromatic ring. libretexts.org This allows for selective free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), a bromine atom can be selectively introduced at the first carbon of the propyl chain. orgoreview.com This halogenated derivative becomes a valuable intermediate for introducing other functional groups via nucleophilic substitution reactions.

Table 1: Potential Reactions of the 5-Propyl Side Chain

| Reaction Type | Reagent(s) | Potential Product | Reference |

|---|---|---|---|

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ THF | (5-propylisoxazol-4-yl)methanol | youtube.com |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), light/peroxide | 5-(1-bromopropyl)isoxazole-4-carboxylic acid | libretexts.orgorgoreview.com |

| Ring Reduction/Opening | Raney Ni, H₂ or NaBH₄/NiCl₂ | Various γ-amino alcohol derivatives | researchgate.net |

Design and Synthesis of Advanced this compound Derivatives

The inherent reactivity of the carboxylic acid group and the potential for modifying the isoxazole scaffold make this compound a valuable starting material for creating diverse and complex molecules. google.comgoogle.com

Scaffold Diversification Strategies

The most direct strategy for diversification involves the carboxylic acid moiety. It can be readily converted into a variety of other functional groups, serving as a cornerstone for building molecular complexity. libretexts.orgmnstate.edu

Amide Formation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by reaction with the amine. britannica.comyoutube.com Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (DCC) can facilitate direct amide bond formation. britannica.com

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, yields the corresponding ester. britannica.com This reaction can be driven to completion by removing water or using an excess of the alcohol.

Other Derivatizations: The carboxylic acid can be reduced to a primary alcohol, as mentioned previously, which can then undergo further reactions such as oxidation to an aldehyde or conversion to an alkyl halide.

These transformations allow for the systematic modification of the C4 substituent, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.

Introduction of Pharmacophoric Elements

The isoxazole ring is a recognized "privileged scaffold" and pharmacophore in drug discovery, appearing in numerous approved drugs. nih.govresearchgate.netnih.govresearchgate.net Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov

The synthetic handles on this compound are ideal for introducing pharmacophoric elements—the specific features of a molecule responsible for its biological activity.

Amide and Ester Libraries: The conversion of the carboxylic acid to amides and esters is a primary method for introducing pharmacophores. By coupling the parent acid with diverse libraries of amines or alcohols, chemists can generate large collections of derivatives. These appended groups can be designed to include hydrogen bond donors/acceptors, aromatic rings for π-stacking interactions, or charged groups to improve solubility or target ionic interactions in a protein binding site.

Scaffold Hopping and Bioisosteric Replacement: The isoxazole ring itself can be considered a bioisostere for other chemical groups, such as a phenyl ring or other five-membered heterocycles. The propyl group at C5 provides lipophilicity, which can be crucial for membrane permeability. The length of this alkyl chain has been shown to influence binding affinity in some receptor systems. nih.gov

Further Ring Functionalization: Combining side-chain halogenation with derivatization of the carboxylic acid allows for multi-pronged diversification. For example, a 5-(1-bromopropyl)isoxazole-4-carboxamide derivative could undergo a second substitution at the brominated position to introduce yet another element of diversity.

Table 2: Strategies for Introducing Pharmacophoric Elements

| Strategy | Reaction | Example Pharmacophore Introduced | Reference |

|---|---|---|---|

| Amide Coupling | Reaction with an amine (e.g., piperazine) | Basic nitrogen for salt formation, H-bond acceptor | nih.gov |

| Esterification | Reaction with an alcohol (e.g., ethanol) | H-bond acceptor, modified lipophilicity | britannica.com |

| Side-Chain Substitution | Nucleophilic substitution on a halogenated propyl chain | Introduction of amines, ethers, or other functional groups | orgoreview.com |

| Ring Opening | Reductive N-O bond cleavage | Creates flexible γ-amino alcohol scaffold | researchgate.net |

Mechanistic Investigations of Biological Activities of 5 Propylisoxazole 4 Carboxylic Acid and Its Derivatives

Mechanistic Basis of Antimicrobial Activity

The antimicrobial effects of isoxazole (B147169) derivatives are multifaceted, involving the disruption of key bacterial and fungal processes. These mechanisms range from preventing the formation of resilient bacterial communities to inhibiting essential enzymes and disrupting fungal cell integrity.

Bacterial Biofilm Formation Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers resistance to antibiotics and host immune responses. The inhibition of biofilm formation is a key strategy in combating chronic and persistent bacterial infections. Certain isoxazole derivatives have demonstrated the ability to interfere with this process. For instance, isoxazole-containing compounds have been shown to inhibit biofilm formation in clinically significant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the modulation of quorum sensing, a cell-to-cell communication system that regulates gene expression for biofilm formation. By interfering with signaling pathways, these compounds can prevent the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm architecture.

Enzyme Inhibition Mechanisms (e.g., MurB inhibition, based on related compounds)

A critical approach to developing new antibacterial agents is the targeting of essential bacterial enzymes that are absent in eukaryotes. The MurB enzyme, a UDP-N-acetylenolpyruvylglucosamine reductase, is a key player in the cytoplasmic steps of peptidoglycan biosynthesis, a vital component of the bacterial cell wall. Inhibition of MurB leads to the cessation of cell wall synthesis and ultimately bacterial death. While direct studies on 5-propylisoxazole-4-carboxylic acid's effect on MurB may be limited, related isoxazole-based compounds have been investigated as inhibitors of this enzyme. These compounds often act as mimics of the enzyme's natural substrate, binding to the active site and preventing the catalytic reaction from occurring. The isoxazole ring can play a crucial role in the binding affinity and orientation of the inhibitor within the MurB active site.

Fungal Growth Inhibition Modalities

Isoxazole derivatives have also been recognized for their antifungal properties. The primary mechanism of action for many antifungal azoles involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition and cell death. While this is a common mechanism for azole antifungals, isoxazole-containing compounds may also exert their effects through other pathways. These can include the induction of oxidative stress, interference with mitochondrial function, and inhibition of other essential enzymes involved in fungal metabolism and development. The specific modality of fungal growth inhibition can be influenced by the nature and position of substituents on the isoxazole ring.

Mechanistic Underpinnings of Anticancer Activity

The development of novel anticancer agents is a continuous effort in biomedical research. Isoxazole derivatives have emerged as a promising class of compounds with the potential to target cancer cells through various mechanisms, including the induction of programmed cell death and the inhibition of key molecular targets involved in tumor growth and survival.

Apoptosis Induction Pathways (e.g., modulation of intracellular reactive oxygen species and mitochondrial membrane potential)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Some isoxazole derivatives have been shown to trigger apoptosis through the intrinsic pathway, which is centered around the mitochondria. These compounds can lead to an increase in intracellular reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. Elevated ROS levels can cause oxidative damage to cellular components and trigger the opening of the mitochondrial permeability transition pore, leading to a decrease in the mitochondrial membrane potential. This disruption of mitochondrial function results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade that executes the apoptotic program.

Cell Cycle Regulation and Antiproliferative Effects

The antiproliferative activity of isoxazole derivatives, including those related to this compound, is a significant area of research. These compounds have been shown to exert their effects through the modulation of the cell cycle and induction of apoptosis.

The isoxazole scaffold is a key pharmacophore that contributes to the anticancer potential of these derivatives, often with reduced side effects compared to existing treatments. nih.gov The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of enzymes crucial for cancer cell survival such as topoisomerase and histone deacetylases (HDACs), and interference with tubulin polymerization. nih.gov

Studies on various isoxazole derivatives have demonstrated their ability to arrest the cell cycle at different phases. For instance, certain isoxazole carboxamide derivatives have been observed to cause a delay in the G2/M phase of the cell cycle. acs.org In other cases, isoxazole-piperazine derivatives have been shown to inhibit the cell survival pathway through the hyperphosphorylation and subsequent apoptosis via Akt, as well as arresting the cell cycle by activating the p53 tumor suppressor protein. acs.org

The pro-apoptotic activity is a common mechanism for the antitumor effects of these compounds. This has been confirmed in studies on melanoma cell lines where isoxazole derivatives were found to induce apoptosis. acs.org The interaction of the isoxazole ring with molecular targets through hydrogen bonding and π-π interactions can influence the activity of enzymes and receptors involved in cell cycle progression and proliferation.

Research into novel isoxazole-carboxamide derivatives has revealed potent to moderate antiproliferative activities against a range of cancer cell lines, including melanoma (B16-F1), colon cancer (Colo205), and liver cancer (HepG2). nih.gov The broad-spectrum activity of some of these compounds highlights the therapeutic potential of the isoxazole core structure. nih.gov

Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 | 9.179 | nih.gov |

| 2a | HepG2 | 7.55 | nih.gov |

| 2e | B16F1 | 0.079 | nih.gov |

| Doxorubicin (Ref.) | B16F1 | 0.056 | nih.gov |

Exploration of Anti-inflammatory Pathways

Isoxazole derivatives, including this compound (sometimes referred to as 5-PIA), have demonstrated significant anti-inflammatory properties. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and the production of inflammatory mediators.

One of the primary mechanisms by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, isoxazole derivatives can effectively reduce the inflammatory response.

Furthermore, studies have shown that these compounds can modulate the production of cytokines. For example, certain indolyl-isoxazolidine derivatives have been found to significantly inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. nih.gov Similarly, other isoxazole derivatives have been shown to inhibit LPS-induced TNF-α production in human whole blood cell cultures. nih.gov

The anti-inflammatory activity of some isoxazole derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov Research on 4,5-diaryl-isoxazole-3-carboxylic acids has identified them as potent inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov This highlights a specific molecular target for this class of compounds in the inflammatory cascade.

The structural features of these molecules, particularly the isoxazole ring, play a crucial role in their interaction with these inflammatory targets.

Mechanisms in Other Noteworthy Biological Activities (e.g., anti-HIV, cannabinoid receptor modulation, based on related quinolone-carboxylic acids)

While direct studies on the anti-HIV and cannabinoid receptor modulating activities of this compound are limited, the structurally related quinolone-carboxylic acids have shown significant promise in these areas, offering potential parallels for future investigation.

Anti-HIV Activity:

Quinolone-carboxylic acid derivatives have emerged as a novel class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase. acs.orgnih.gov This viral enzyme is essential for the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle. The mechanism of inhibition involves the chelation of divalent metal ions, typically Mg2+, in the active site of the integrase enzyme by the keto-acid functionality of the quinolone derivatives. acs.org

Specifically, these compounds have been shown to be more potent inhibitors of the strand transfer process catalyzed by integrase, as opposed to the 3'-processing step. acs.orgnih.gov The potent anti-HIV activity, with some compounds exhibiting an ED50 in the nanomolar range, underscores the therapeutic potential of this chemical scaffold. nih.gov

Cannabinoid Receptor Modulation:

Derivatives of 4-quinolone-3-carboxylic acid have been identified as potent and selective ligands for the cannabinoid receptor type 2 (CB2R). nih.gov The CB2 receptor is primarily expressed in the immune system and is a target for therapeutic intervention in inflammatory and neuropathic pain.

Modifications to the quinolone scaffold have led to the discovery of ligands with high affinity (K_i < 1 nM) and significant selectivity for CB2R over the cannabinoid receptor type 1 (CB1R). nih.gov The interaction with the CB2 receptor can lead to various cellular responses, and some derivatives have been shown to act as inverse agonists. nih.gov The development of these compounds also focuses on improving their physicochemical properties, such as aqueous solubility, to enhance their drug-like characteristics. nih.gov

These findings in the quinolone-carboxylic acid series suggest that the carboxylic acid moiety, in combination with a heterocyclic ring system, can be a key pharmacophoric element for interacting with these important biological targets.

Structure-Mechanism Relationship Studies of this compound Derivatives

The isoxazole ring itself is a key structural feature, capable of participating in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental for the binding of the molecule to the active sites of enzymes and receptors, thereby influencing their activity.

The carboxylic acid group at the 4-position is another critical component for the biological activity of many of these derivatives. In many related heterocyclic carboxylic acids, the free carboxylic acid group is essential for potent inhibitory activity, as it can act as a hydrogen bond donor and acceptor, or chelate metal ions in the active site of metalloenzymes. researchgate.net For instance, in studies of quinazoline-based kinase inhibitors, the presence of the free carboxylic group was found to be crucial for binding to the ATP-binding site. researchgate.net

The nature and position of substituents on the isoxazole ring can significantly modulate the biological activity. The propyl group at the 5-position of this compound contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in target proteins.

Structure-activity relationship (SAR) studies on related pyrazole (B372694) carboxylic acid derivatives have shown that the position of electronegative atoms and the associated charges are crucial for regulating the strength of their biological activity. nih.gov Similarly, for other heterocyclic carboxylic acid derivatives, the nature of the substituents has been shown to be critical for their antiproliferative and cytokine-inhibiting effects. mdpi.com For example, a 2-pyridyl substituent was found to be important for the antiproliferative activity of certain amidrazone derivatives. mdpi.com

In essence, the mechanism of action of this compound derivatives is a direct consequence of their molecular architecture, which allows for specific interactions with biological macromolecules, leading to the modulation of cellular pathways involved in proliferation, inflammation, and other physiological processes.

Applications of 5 Propylisoxazole 4 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis

Utility as a Synthon in Complex Molecule Construction

As a bifunctional molecule, 5-propylisoxazole-4-carboxylic acid serves as a valuable synthon, or building block, for the assembly of more elaborate molecular architectures. The isoxazole (B147169) ring and the carboxylic acid moiety can undergo a variety of chemical transformations, making it a versatile starting point in multi-step syntheses.

The this compound framework is an excellent platform for the development of new heterocyclic systems. The isoxazole ring itself can be prone to ring-opening and rearrangement reactions under specific conditions, providing pathways to different heterocyclic structures. More commonly, the carboxylic acid group serves as a handle for elaboration. For instance, the carboxylic acid can be converted to an acid chloride, which can then react with other molecules to form larger systems. researchgate.net

Research on related furan-2-carboxylic acids demonstrates that these compounds are valuable precursors for synthesizing a variety of other heterocycles, including 1,2,4-thiadiazoles, 1,3,4-oxadiazoles, and triazolothiadiazoles. researchgate.net This highlights a general strategy where the stable heterocyclic core (in this case, the isoxazole) is appended with a carboxylic acid that acts as a launch point for further cyclization reactions, thereby generating novel and complex heterocyclic scaffolds. researchgate.netuobaghdad.edu.iq The synthesis of polysubstituted pyrrolopyridines from 5-aminooxazole precursors further illustrates how the oxazole (B20620) scaffold can be used to generate complex, fused heterocyclic systems through domino reactions. researchgate.net

Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov Many drugs approved by the FDA and EMA contain an isoxazole moiety, such as leflunomide (B1674699) and parecoxib. nih.gov Consequently, this compound is a key precursor for advanced pharmaceutical intermediates.

The carboxylic acid functionality is readily converted into other groups such as esters, amides, and hydroxamic acids, each with distinct physicochemical and biological properties. This allows for the systematic modification of a lead compound to optimize its pharmacological profile. Furthermore, the isoxazole ring itself can participate in crucial interactions with biological targets like enzymes and receptors through hydrogen bonding and π-π stacking. The synthesis of complex organic molecules often leverages carboxylic acids as versatile and abundant precursors for functionalization. acs.org

Integration into Peptide Chemistry and Peptidomimetics

A significant application of isoxazole carboxylic acid derivatives is in the field of peptide chemistry, particularly as non-proteinogenic amino acids for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have enhanced properties, such as increased stability against enzymatic degradation. nih.govmdpi.com

Research on 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a structural analog of the title compound, has demonstrated its successful incorporation into peptide chains using solid-phase synthesis. mdpi.comnih.gov As a β-amino acid, AMIA can be used to create hybrid α/β-mixed peptides, which can adopt unique secondary structures and exhibit interesting biological activities. nih.govmdpi.comnih.gov The isoxazole ring provides a rigid scaffold that can help to constrain the peptide backbone, a common strategy in designing potent and selective therapeutic agents. The development of methods for the solid-phase synthesis of isoxazole-based amino acids provides a new scaffold for generating molecular diversity in drug discovery. nih.govacs.org The use of such unnatural amino acids is a cornerstone of modern drug discovery, enabling the creation of novel bioactive compounds. nih.govthieme.de

| Feature | Description | Source(s) |

| Scaffold Type | Non-proteinogenic β-amino acid | mdpi.comnih.gov |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | mdpi.comnih.gov |

| Resulting Peptide | α/β-mixed peptide hybrid | mdpi.com |

| Advantage | Increased stability against proteolysis, novel secondary structures | nih.gov |

| Application | Development of new peptidomimetics as therapeutic agents | mdpi.comnih.gov |

Role in Advanced Materials Science as a Functionalization Agent

The carboxylic acid group is a highly versatile functional group for modifying the surfaces of materials, and this compound can serve this purpose effectively. Carboxylic acids are widely used to functionalize a range of materials, including nanoparticles and mesoporous silica, to impart specific properties. researchgate.netresearchgate.net

When used as a coating or "capping agent" for nanoparticles, the carboxylic acid group can bind to the particle surface, providing colloidal stability and preventing aggregation. researchgate.netrsc.org This functionalization is crucial for applications in fields like drug delivery and bio-sensing. researchgate.net For example, carboxylic acid coatings on cobalt nanoparticles have been studied to create stable and biocompatible magnetic nanoparticles for potential use as drug carriers. rsc.org The this compound molecule offers a dual functionality: the carboxylic acid group acts as the anchor to the material's surface, while the exposed propyl-isoxazole fragment presents a new chemical interface with specific polarity, hydrophobicity, and potential for further interaction. This allows for precise control over the surface chemistry of advanced materials. researchgate.net

| Application Area | Role of Carboxylic Acid | Example Material | Benefit of Functionalization | Source(s) |

| Nanotechnology | Stabilizing/Capping Agent | Cobalt Nanoparticles | Biocompatibility, stability, controlled surface reactions | researchgate.netrsc.org |

| Mesoporous Materials | Surface Modifier | Ordered Mesoporous Silica | Biocompatibility, drug delivery conjugation, metal chelation | researchgate.net |

| Graphene Oxide | Covalent Functionalization | Graphene Oxide Sheets | Creation of stable conjugates for biological applications | nih.gov |

Bioisosteric Replacement Strategies in Drug Design

In medicinal chemistry, the carboxylic acid group is a common pharmacophore due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. nih.govnih.gov However, it can also present challenges, such as poor membrane permeability, metabolic instability, and potential toxicity, often due to the formation of reactive acyl glucuronide metabolites. nih.govdrughunter.comresearchgate.netsemanticscholar.org To mitigate these issues, medicinal chemists often employ a strategy of bioisosteric replacement, where the carboxylic acid is substituted with another functional group that has similar physical and chemical properties.

One of the most common and successful bioisosteres for a carboxylic acid is the 5-substituted 1H-tetrazole ring. drughunter.comtandfonline.com Tetrazoles have pKa values (around 4.5-4.9) that are very similar to carboxylic acids (pKa ~4.5), meaning they are also ionized at physiological pH. drughunter.comcambridgemedchemconsulting.com This allows the tetrazole to mimic the key binding interactions of the carboxylic acid group. nih.gov However, tetrazoles are generally more metabolically stable and can offer increased lipophilicity, which may improve oral bioavailability. tandfonline.comnih.gov

The classic example of this strategy is the angiotensin II receptor antagonist Losartan, where replacing a carboxylic acid with a tetrazole ring led to a significant improvement in potency and oral efficacy. drughunter.com Therefore, in a drug discovery program involving this compound, replacing the carboxylic acid with a tetrazole would be a logical step to explore if issues with metabolism or bioavailability arise. nih.gov It is important to note, however, that the success of such a replacement is highly dependent on the specific drug-target interaction, and other bioisosteres like acyl sulfonamides or hydroxamic acids might also be considered. nih.govnih.gov

| Feature | Carboxylic Acid | 1H-Tetrazole | Rationale for Replacement | Source(s) |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Similar acidity allows for mimicry of ionic interactions. | drughunter.com |

| Metabolic Stability | Can form reactive acyl glucuronide or CoA thioester metabolites. | Generally more stable to metabolic transformations. | Reduce potential for metabolism-related toxicity. | nih.govsemanticscholar.orgtandfonline.com |

| Physicochemical Properties | More polar, lower lipophilicity. | More lipophilic, but high desolvation energy can impact permeability. | Can improve oral bioavailability and membrane permeability. | drughunter.comtandfonline.com |

| Binding Interactions | Forms strong electrostatic and hydrogen bonds. | Can also form two-point interactions with amidines. | Maintain or optimize key interactions with the biological target. | nih.gov |

Future Research Directions and Unaddressed Challenges for 5 Propylisoxazole 4 Carboxylic Acid Research

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

A significant challenge in the practical application of 5-Propylisoxazole-4-carboxylic acid lies in its synthesis. Traditional methods can sometimes involve harsh conditions, toxic solvents, or produce significant waste. rsc.orgpreprints.org Therefore, a primary focus of future research will be the development of green and sustainable synthetic routes.

Key areas for advancement include:

One-Pot Methodologies : Designing multi-step syntheses that occur in a single reaction vessel can significantly improve efficiency and reduce waste. researchgate.net Research into one-pot, multi-component reactions is a promising avenue for isoxazole (B147169) synthesis. preprints.org

Metal-Free Catalysis : Moving away from heavy metal catalysts towards metal-free or earth-abundant metal-catalyzed reactions is a core principle of green chemistry. rsc.orgnih.gov Exploring organocatalysis or novel carbocatalysts, such as those based on graphene oxide, could provide more sustainable alternatives. nih.gov

Alternative Energy Sources : The use of microwave irradiation and ultrasound has already shown promise in accelerating reaction times, increasing yields, and enabling the use of greener solvents like water in the synthesis of isoxazoles. preprints.orgnih.gov Further exploration of these sonochemical techniques can lead to more efficient and environmentally benign processes. preprints.org

Atom Economy : Synthetic strategies with 100% atom economy, such as intramolecular ring-to-ring isomerizations, represent an ideal approach to synthesis. mdpi.com While direct application to this compound needs investigation, the principles of designing reactions where all atoms from the reactants are incorporated into the final product will be a guiding factor.

Enzymatic and Flow Chemistry : The use of enzymes, such as lipases for hydrolysis, under mild conditions offers an eco-friendly synthetic route. Additionally, continuous flow chemistry presents an opportunity for rapid, scalable, and safe production with precise control over reaction parameters, potentially minimizing byproduct formation.

Comprehensive Exploration of Novel Biological Targets and Therapeutic Modalities

While initial studies have pointed towards the anti-inflammatory potential of this compound, the broader isoxazole scaffold is known for a wide range of biological activities, suggesting a wealth of untapped therapeutic possibilities. rsc.orgresearchgate.net

Future research should aim to:

Expand Target Identification : Systematically screen this compound and its derivatives against a wide panel of biological targets. Isoxazoles have shown promise as antimicrobial, anticancer, neuroprotective, and antiviral agents. preprints.orgrsc.orgresearchgate.net Specific targets of interest could include enzymes like carbonic anhydrase, which is implicated in several cancers, or prolyl 4-hydroxylase. nih.govnih.gov

Investigate New Therapeutic Areas : Based on the broad bioactivity of isoxazoles, derivatives of this compound could be developed for diseases beyond inflammation, such as infectious diseases (bacterial, fungal, or parasitic), various forms of cancer, and neurodegenerative disorders. rsc.orgresearchgate.nettandfonline.com Its potential in veterinary medicine for controlling endoparasites also warrants further investigation.

Develop Multi-Targeted Therapies : An emerging trend in drug discovery is the design of single molecules that can interact with multiple targets. rsc.orgresearchgate.net This approach can lead to enhanced efficacy or synergistic effects, and the versatile isoxazole scaffold is well-suited for the development of such multi-targeted ligands.

Advanced Computational Design and Predictive Modeling for Enhanced Efficacy

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, offering a way to rationalize experimental findings and guide the design of more potent and selective molecules.

Future directions in this area include:

Predictive Modeling : Developing and validating robust quantitative structure-activity relationship (QSAR) and classification models, such as those using machine learning algorithms like Random Forest, can predict the biological activity of novel derivatives before their synthesis. uoa.gr

Mechanism-Based Design : Employing molecular docking, molecular dynamics (MD) simulations, and free energy calculation methods like MM/PBSA to elucidate the precise binding modes of this compound derivatives with their biological targets. nih.govtandfonline.comacs.org This atomic-level understanding can guide the rational design of next-generation compounds with improved efficacy and reduced off-target effects. researchgate.net

Virtual Screening : Utilizing large virtual libraries of isoxazole derivatives for high-throughput virtual screening against validated biological targets to identify promising new hit compounds for further development. uoa.gr

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the chemical space around the this compound core, modern high-throughput techniques are essential.

The integration of these methods will involve:

Combinatorial Synthesis : Developing solid-phase or solution-phase combinatorial strategies to rapidly generate large libraries of diverse this compound derivatives. nih.govresearchgate.net Techniques like the "tea-bag" method can be employed for diversity-oriented synthesis. nih.gov

High-Throughput Screening (HTS) : Screening these newly synthesized compound libraries against a variety of biological assays to identify novel hits for different therapeutic targets. mdpi.comnih.gov This approach has been successfully used to identify new drug leads from large compound collections for various diseases. nih.gov

Automated Synthesis and Screening : Implementing cutting-edge automated platforms that combine nanoscale synthesis with in situ biological screening. rsc.org This miniaturized approach accelerates the discovery process, reduces costs, and minimizes the environmental footprint of drug discovery efforts. rsc.org

By pursuing these future research directions, the scientific community can address the current challenges and unlock the full potential of this compound and its derivatives as valuable scaffolds for the development of new therapeutics and functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-propylisoxazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodology :

-

Cyclocondensation : Start with ethyl acetoacetate derivatives and propyl-substituted hydrazines, using catalysts like DMF-DMA (dimethylformamide dimethyl acetal) to facilitate ring closure .

-

Hydrolysis : Convert ester intermediates to carboxylic acids via alkaline hydrolysis (e.g., NaOH/EtOH) under reflux, monitoring pH and reaction time to avoid over-degradation .

-

Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst ratios. For example, test yields in polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene).

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF-DMA, 80°C, 6 hrs | 62 | 98.5% |

| NaOH/EtOH, reflux, 3 hrs | 85 | 97.2% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring (C=N stretch ~1600 cm⁻¹) .

- NMR : Use - and -NMR to resolve propyl chain regiochemistry (e.g., δ 2.5–3.0 ppm for CH adjacent to the isoxazole) .

- XRD : Validate crystal structure and hydrogen-bonding patterns (e.g., dimeric carboxylic acid motifs) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Protocol :

- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm.

- Findings : Stability peaks near pH 4–6 (carboxylic acid protonation state). Degradation accelerates in alkaline conditions due to esterification or ring-opening .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives against enzyme targets?

- Approach :

- Docking Studies : Use AutoDock Vina to screen derivatives against COX-2 or cytochrome P450 enzymes. Validate with IC assays .

- QSAR : Correlate substituent effects (e.g., propyl chain length) with antibacterial activity (e.g., MIC against E. coli) using Hammett constants .

- Contradiction Analysis : Discrepancies between predicted and experimental IC may stem from solvation effects. Refine models with explicit solvent simulations (e.g., MD in TIP3P water) .

Q. What strategies resolve contradictions in observed vs. theoretical reaction mechanisms for isoxazole ring functionalization?

- Case Study :

- Observed : Unexpected regioselectivity in electrophilic substitution (e.g., nitration at C3 vs. C5).

- Resolution :

Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.

Use DFT (B3LYP/6-31G*) to map transition states and compare activation energies for competing pathways .

Q. How do steric and electronic effects of the propyl group modulate the compound’s coordination chemistry with transition metals?

- Experimental Design :

- Synthesize Cu(II) or Fe(III) complexes and analyze via:

- ESI-MS : Confirm metal-ligand stoichiometry.

- EPR : Detect paramagnetic species (e.g., Cu geometry).

- Findings : Propyl chains enhance hydrophobicity, favoring octahedral over tetrahedral coordination in non-polar solvents .

Data Contradiction & Reproducibility

Q. Why do bioactivity assays for this compound show variability across cell lines?

- Analysis :

- Cell-Specific Factors : Differences in membrane permeability (e.g., P-gp efflux in cancer cells) or metabolic enzymes (e.g., CYP3A4 expression) .

- Mitigation : Normalize data using reference standards (e.g., doxorubicin) and report IC with 95% confidence intervals.

Q. How can researchers ensure reproducibility in synthetic protocols given solvent purity variations?

- Guidelines :

- Use anhydrous solvents (verified by Karl Fischer titration).

- Pre-treat glassware with silanizing agents to prevent trace metal contamination .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in the lab?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.